molecular formula C20H22N4O2 B11187138 5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11187138
M. Wt: 350.4 g/mol
InChI Key: UGRZOLXKGFFMGD-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrido[2,3-d]pyrimidinone core.

    Attachment of the piperidin-1-yl group: This can be done through a nucleophilic substitution reaction where piperidine is introduced to the core structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis.

    Control of temperature and pressure: Precise control of reaction conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of 5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, such as the ethoxyphenyl group, may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H22N4O2/c1-2-26-15-8-6-14(7-9-15)16-10-11-21-18-17(16)19(25)23-20(22-18)24-12-4-3-5-13-24/h6-11H,2-5,12-13H2,1H3,(H,21,22,23,25)

InChI Key

UGRZOLXKGFFMGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4

Origin of Product

United States

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